4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Overview
Description
4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C16H14FN3O2S2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.05114721 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Activities
Research into pyrazole-sulfonamide derivatives, which are structurally related to the compound of interest, has demonstrated promising antiproliferative activities. These compounds have been tested in vitro against cancer cell lines, showing cell-selective effects, particularly against rat brain tumor cells (C6), with some derivatives exhibiting broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Heterocyclic Sulfonyl Derivatives Synthesis
The compound has also inspired the development of heterocyclic sulfonyl derivatives, including sulfonyl fluorides and sulfonamides, through efficient synthetic protocols. These derivatives have potential applications in parallel medicinal chemistry, demonstrating the versatility of the sulfonamide group in drug discovery (Tucker, Chenard, & Young, 2015).
Antimicrobial Activity
Derivatives based on the core structure of 4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole have been explored for their antimicrobial properties. Specifically, new heterocycles incorporating the sulfonamide group have shown significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Carbonic Anhydrase Inhibitors
Another significant application is in the development of carbonic anhydrase inhibitors. Derivatives of benzolamide, including those with sulfonamide groups, have shown strong inhibitory effects towards isozymes of carbonic anhydrase, which are relevant in medical applications such as diuretics, antiepileptics, and in the treatment of glaucoma (Supuran, Ilies, & Scozzafava, 1998).
Material Science Applications
In material science, the incorporation of sulfonyl and fluorinated groups into polymers has been explored for enhancing material properties. For instance, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showing promising results in terms of solubility, thermal stability, and mechanical properties, which are essential for advanced material applications (Liu et al., 2013).
Properties
IUPAC Name |
4-[2-(2-fluorophenyl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S2/c17-12-6-2-1-5-11(12)14-8-4-10-20(14)24(21,22)15-9-3-7-13-16(15)19-23-18-13/h1-3,5-7,9,14H,4,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRZCFGFGMCHSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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